Bis(ethylcyclopentadienyl)vanadium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(ethylcyclopentadienyl)vanadium is an organometallic compound with the chemical formula C14H18V. It is a vanadium complex where the vanadium atom is bonded to two ethylcyclopentadienyl ligands. This compound is known for its unique properties and applications in various fields, including catalysis and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(ethylcyclopentadienyl)vanadium typically involves the reaction of vanadium trichloride with ethylcyclopentadiene in the presence of a reducing agent. The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
VCl3+2C7H9→V(C7H9)2+3HCl
where C7H9 represents the ethylcyclopentadienyl ligand .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(ethylcyclopentadienyl)vanadium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form vanadium oxides.
Reduction: It can be reduced to lower oxidation states of vanadium.
Substitution: The ethylcyclopentadienyl ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or nitrous oxide for oxidation reactions, and reducing agents like hydrogen or lithium aluminum hydride for reduction reactions. Substitution reactions often require the presence of other ligands and a suitable solvent .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation can lead to the formation of vanadium oxides, while substitution reactions can yield a variety of vanadium complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
Bis(ethylcyclopentadienyl)vanadium has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Materials Science: The compound is used in the synthesis of advanced materials, such as thin films and nanomaterials.
Biological Studies: It has been studied for its potential biological activity, including its effects on enzymes and cellular processes
Wirkmechanismus
The mechanism by which bis(ethylcyclopentadienyl)vanadium exerts its effects involves its interaction with molecular targets, such as enzymes and cellular receptors. The compound can act as a catalyst by facilitating the transfer of electrons or atoms in chemical reactions. In biological systems, it may interact with proteins and other biomolecules, influencing various cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to bis(ethylcyclopentadienyl)vanadium include other metal cyclopentadienyl complexes, such as:
- Bis(cyclopentadienyl)titanium dichloride
- Bis(cyclopentadienyl)zirconium dichloride
- Bis(cyclopentadienyl)chromium
Uniqueness
What sets this compound apart from these similar compounds is its specific ligand structure, which imparts unique chemical and physical properties. The ethyl groups on the cyclopentadienyl ligands can influence the compound’s reactivity and stability, making it suitable for specific applications in catalysis and materials science .
Eigenschaften
Molekularformel |
C14H18V |
---|---|
Molekulargewicht |
237.23 g/mol |
IUPAC-Name |
2-ethylcyclopenta-1,3-diene;vanadium(2+) |
InChI |
InChI=1S/2C7H9.V/c2*1-2-7-5-3-4-6-7;/h2*3,5H,2,4H2,1H3;/q2*-1;+2 |
InChI-Schlüssel |
BNFOZGDYRKSLDB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=[C-]CC=C1.CCC1=[C-]CC=C1.[V+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.